molecular formula C10H14N4 B13107460 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-91-0

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B13107460
CAS No.: 675589-91-0
M. Wt: 190.25 g/mol
InChI Key: PGSVFCYGRPBXGY-UHFFFAOYSA-N
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Description

4-Pyrimidin-5-yl-1,4-diazabicyclo[321]octane is a chemical compound that belongs to the class of diazabicyclo compounds It is characterized by a bicyclic structure containing nitrogen atoms and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the cycloaddition of 3-oxidopyraziniums with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkenes.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acrylate derivatives, acrylic acid derivatives, and various alkyl halides. Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the cycloaddition process .

Major Products Formed

The major products formed from these reactions include various diazabicyclo compounds, such as 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.2]octane. These products can further undergo rearrangement or lactonization to form tricyclic fused lactone-lactam systems .

Scientific Research Applications

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate chemical reactions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to participate in cycloaddition and substitution reactions is key to its activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.2]octane: Another diazabicyclo compound with a different ring structure.

    3,8-Diazabicyclo[3.2.1]octane: A closely related compound formed through similar synthetic routes.

Uniqueness

4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure and the presence of a pyrimidine ring.

Properties

CAS No.

675589-91-0

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C10H14N4/c1-2-13-3-4-14(9(1)7-13)10-5-11-8-12-6-10/h5-6,8-9H,1-4,7H2

InChI Key

PGSVFCYGRPBXGY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CN=CN=C3

Origin of Product

United States

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